N-(Dithiocarboxy)sarcosine Diammonium Salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Dithiocarboxy)sarcosine Diammonium Salt involves the reaction of sarcosine with carbon disulfide in the presence of ammonium hydroxide. The reaction typically proceeds under mild conditions, with the temperature maintained at around room temperature to slightly elevated temperatures. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is often obtained as a white crystalline powder .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(Dithiocarboxy)sarcosine Diammonium Salt can undergo oxidation reactions, particularly when exposed to oxidizing agents.
Reduction: The compound can also participate in reduction reactions, especially in the presence of reducing agents.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or other reduced forms .
Scientific Research Applications
Chemistry: N-(Dithiocarboxy)sarcosine Diammonium Salt is used as a masking reagent for soft metal ions in various analytical and synthetic applications. It is also employed as a spin trap for studying nitric oxide in coordination chemistry .
Biology: In biological research, the compound is used to study the interactions of nitric oxide with iron(II) ions, which are relevant in various physiological processes .
Medicine: While not intended for diagnostic or therapeutic use, this compound is used in research to understand the role of nitric oxide in medical conditions .
Industry: The compound finds applications in the industrial sector as a reagent for metal ion masking and as an intermediate in the synthesis of other chemical compounds .
Mechanism of Action
N-(Dithiocarboxy)sarcosine Diammonium Salt exerts its effects primarily through its ability to bind to soft metal ions. When bound to iron(II) ions, it acts as a hydrophilic spin trap, allowing for the study of nitric oxide interactions. The molecular targets include metal ions, and the pathways involved are related to coordination chemistry and redox reactions .
Comparison with Similar Compounds
- N-(Dithiocarboxy)sarcosine Disodium Salt Dihydrate
- N-(Dithiocarboxy)sarcosine Dipotassium Salt
- N-(Dithiocarboxy)sarcosine Calcium Salt
Comparison: N-(Dithiocarboxy)sarcosine Diammonium Salt is unique in its ammonium salt form, which provides specific solubility and reactivity characteristics. Compared to its sodium, potassium, and calcium counterparts, the diammonium salt may offer different binding affinities and reaction profiles with metal ions .
Properties
IUPAC Name |
azane;2-[dithiocarboxy(methyl)amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S2.2H3N/c1-5(4(8)9)2-3(6)7;;/h2H2,1H3,(H,6,7)(H,8,9);2*1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZQESGTMHPWNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=S)S.N.N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724541 |
Source
|
Record name | N-Methyl-N-(sulfanylcarbonothioyl)glycine--ammonia (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90724541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29664-09-3 |
Source
|
Record name | N-Methyl-N-(sulfanylcarbonothioyl)glycine--ammonia (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90724541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does N-(Dithiocarboxy)sarcosine Diammonium Salt (DTCS) interact with Mercury(II) ions, and what are the downstream effects relevant to analytical chemistry?
A1: this compound (DTCS) acts as a chelating agent, selectively binding to Mercury(II) ions to form a stable Hg-DTCS chelate. [] This chelation occurs at a pH of 1, allowing for extraction of the Hg-DTCS complex into an organic solvent (1-hexanol in the study). [] This extraction step is crucial for separating mercury from the sample matrix, improving the selectivity and sensitivity of subsequent analytical detection. [] Once extracted, the Hg-DTCS chelate can be further modified through ligand exchange with hexamethyleneammonium hexamethylenedithiocarbamate (HMA-HMDC) during reversed-phase HPLC analysis. This exchange forms a more easily detectable Hg-HMDC chelate for sensitive quantification using photometric detection at 280 nm. []
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